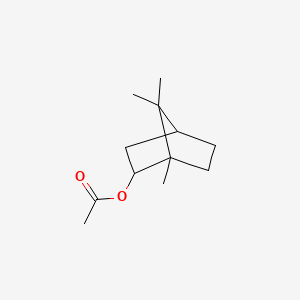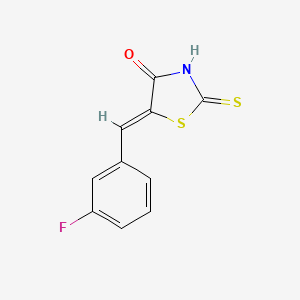
MFCD02348323
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD02348323” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial processes. This compound has garnered attention due to its potential in diverse fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02348323” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically includes:
Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure.
Step 2: Intermediate formation, which may require purification through techniques such as crystallization or distillation.
Step 3: Final reaction step where the intermediate is converted into “this compound” using specific reagents and catalysts.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and quality of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Employing methods like chromatography, recrystallization, and filtration to obtain high-purity “this compound”.
Quality Control: Conducting rigorous testing to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD02348323” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents leading to the formation of oxidized products.
Reduction: Interaction with reducing agents resulting in the reduction of the compound.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The reactions of “this compound” yield various products depending on the reaction conditions and reagents used. These products are often intermediates for further chemical synthesis or final compounds with specific applications.
Applications De Recherche Scientifique
“MFCD02348323” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “MFCD02348323” exerts its effects involves interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.
Interacting with Receptors: Affecting signal transduction and cellular responses.
Altering Gene Expression: Influencing the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
“MFCD02348323” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with analogous structures or functional groups.
Uniqueness: “this compound” may exhibit distinct reactivity, stability, or biological activity compared to its analogs.
By understanding the detailed properties and applications of “this compound”, researchers and industry professionals can leverage its potential in various fields, driving innovation and discovery.
Propriétés
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-(3,5-dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38F3NO5/c1-6-7-8-9-10-22-14-24-27(37)29(39-23-12-18(2)11-19(3)13-23)30(31(32,33)34)40-28(24)25(26(22)36)17-35-15-20(4)38-21(5)16-35/h11-14,20-21,36H,6-10,15-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQQZUZXPOBSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C(=C1O)CN3CC(OC(C3)C)C)OC(=C(C2=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B7759924.png)













